molecular formula C10H12N4O2S B5474009 1-ethyl-N-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide

1-ethyl-N-(pyridin-3-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B5474009
M. Wt: 252.30 g/mol
InChI Key: BIBMKVQBWQRNSS-UHFFFAOYSA-N
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Description

“1-ethyl-N-3-pyridinyl-1H-pyrazole-4-sulfonamide” is a chemical compound with the molecular formula C10H12N4O2S . It has a molecular weight of 252.293 Da . The compound is a powder in its physical form .


Molecular Structure Analysis

The InChI code for “1-ethyl-N-3-pyridinyl-1H-pyrazole-4-sulfonamide” is 1S/C5H9N3O2S/c1-2-8-4-5(3-7-8)11(6,9)10/h3-4H,2H2,1H3,(H2,6,9,10) . This code provides a specific description of the compound’s molecular structure.

Safety and Hazards

The compound “1-ethyl-N-3-pyridinyl-1H-pyrazole-4-sulfonamide” is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While the specific future directions for “1-ethyl-N-3-pyridinyl-1H-pyrazole-4-sulfonamide” are not detailed in the retrieved sources, pyrazole compounds in general are the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing research and development efforts involving this compound.

Properties

IUPAC Name

1-ethyl-N-pyridin-3-ylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-2-14-8-10(7-12-14)17(15,16)13-9-4-3-5-11-6-9/h3-8,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIBMKVQBWQRNSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)S(=O)(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49717682
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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